molecular formula C20H18O4 B2392370 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622359-50-6

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No. B2392370
M. Wt: 322.36
InChI Key: KWRQYRCLJIDJRS-ZDLGFXPLSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalysis and Organic Synthesis

  • Research on ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, closely related to the core structure of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, has demonstrated efficient catalysis for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. These complexes have shown high efficiency in forming substituted quinolines and in the selective mono-N-methylation of anilines, indicating potential in pharmaceutical synthesis and material science (Donthireddy et al., 2020).

Synthesis of Pyran Derivatives

  • Another study involved the reaction of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate, leading to the synthesis of pyran derivatives. This showcases the versatility of the benzofuran core in synthesizing heterocyclic compounds, which are important in developing new drugs and materials (Mérour & Cossais, 1991).

Innovative Synthetic Routes

  • Innovative synthetic routes have been developed for (Z)-1-alkylidene-1,3-dihydroisobenzofurans and 1H-isochromenes via palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols. This process illustrates the potential of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate derivatives in synthesizing complex organic molecules, which can be valuable in pharmaceutical and agrochemical industries (Gabriele et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)20(22)23-15-8-9-16-17(11-15)24-18(19(16)21)10-14-7-5-4-6-13(14)3/h4-12H,1-3H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQYRCLJIDJRS-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

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